molecular formula C17H19NO2 B397727 4-isopropoxy-N-(3-methylphenyl)benzamide

4-isopropoxy-N-(3-methylphenyl)benzamide

Cat. No.: B397727
M. Wt: 269.34g/mol
InChI Key: WLXZZQDJPWEJAR-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(3-methylphenyl)benzamide is a benzamide derivative featuring a 4-isopropoxy substituent on the benzoyl ring and a 3-methylphenyl group attached via an amide linkage.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(3-methylphenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C17H19NO2/c1-12(2)20-16-9-7-14(8-10-16)17(19)18-15-6-4-5-13(3)11-15/h4-12H,1-3H3,(H,18,19)

InChI Key

WLXZZQDJPWEJAR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(C)C

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural and Physical Properties of Selected Benzamide Derivatives
Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
4-Isopropoxy-N-(3-methylphenyl)benzamide C₁₇H₁₉NO₂ 4-isopropoxy, N-(3-methylphenyl) ~285.34 High lipophilicity (predicted)
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 4-methoxy, N-(3-methylphenyl) 241.29 Crystalline solid, hydrogen-bonded chains
4-Isopropoxy-N-(4-isopropylphenyl)benzamide C₁₉H₂₃NO₂ 4-isopropoxy, N-(4-isopropylphenyl) 297.39 Density: 1.078 g/cm³; pKa: ~14.08
PC945 (Antifungal) C₃₄H₃₃F₃N₆O₃ Complex triazole substituents 642.66 High-resolution crystallography
Key Observations:
  • Crystallinity : The methoxy analog (4-methoxy-N-(3-methylphenyl)benzamide ) forms hydrogen-bonded chains in its crystal lattice, with dihedral angles between aromatic rings ranging from 70.6° to 74.2° . The bulkier isopropoxy group may disrupt such packing, leading to altered crystallinity or stability.
  • Acid-Base Properties : The pKa of 4-isopropoxy-N-(4-isopropylphenyl)benzamide is predicted to be ~14.08 , suggesting weak basicity, which could influence solubility and binding interactions.

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